Collagenase Chromophore Substrate Test Substance

Übersicht

Beschreibung

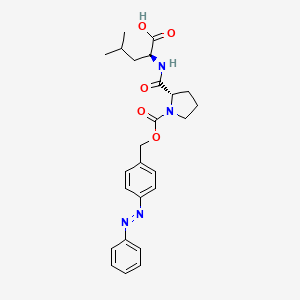

The Collagenase Chromophore Substrate Test Substance is a specialized biochemical reagent used primarily for the quantitative determination of collagenase activity. This compound is known for its specificity and sensitivity in detecting collagenase enzymes, which play a crucial role in the breakdown of collagen in biological tissues. The compound’s chemical name is 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH , and it has the molecular formula C25H30N4O5 with a molecular weight of 466.53 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the Collagenase Chromophore Substrate Test Substance involves several key steps:

-

Formation of the Azobenzene Chromophore: : The synthesis begins with the preparation of the azobenzene chromophore. This is typically achieved through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with a phenol derivative to produce the azobenzene compound.

-

Peptide Coupling: : The azobenzene chromophore is then coupled with a peptide sequence. This is usually done using standard peptide synthesis techniques, such as the use of carbodiimide coupling agents (e.g., EDCI) in the presence of a base (e.g., N-methylmorpholine).

-

Protection and Deprotection Steps: : Throughout the synthesis, various protecting groups are used to prevent unwanted side reactions. These groups are later removed under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of the this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

Purification Techniques: Methods such as crystallization, chromatography, and lyophilization are employed to purify the final product.

Quality Control: Rigorous testing, including HPLC and mass spectrometry, is conducted to ensure the purity and activity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

The Collagenase Chromophore Substrate Test Substance undergoes several types of chemical reactions:

Hydrolysis: The primary reaction is the hydrolysis of the peptide bond by collagenase enzymes, resulting in the cleavage of the chromophore from the peptide.

Oxidation and Reduction: The azobenzene chromophore can undergo redox reactions, which may affect its colorimetric properties.

Substitution Reactions: The phenyl groups in the chromophore can participate in electrophilic aromatic substitution reactions under certain conditions.

Common Reagents and Conditions

Collagenase Enzymes: These are the primary reagents used to catalyze the hydrolysis of the substrate.

Buffers: Phosphate-buffered saline (PBS) is commonly used to maintain the pH during enzymatic reactions.

Redox Agents: Compounds like sodium dithionite can be used to study the redox behavior of the azobenzene chromophore.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Collagenase Activity Measurement

The primary application of the Collagenase Chromophore Substrate Test Substance is in the quantitative determination of collagenase activity. This is crucial for:

- Understanding Pathological Conditions : Elevated collagenase activity is often associated with diseases such as cancer, arthritis, and fibrosis. By measuring this activity, researchers can gain insights into disease mechanisms and progression.

- Drug Development : The substrate is used in screening potential inhibitors of collagenase, which may serve as therapeutic agents for conditions characterized by excessive collagen degradation.

Tissue Engineering

In tissue engineering, the this compound helps evaluate the effectiveness of scaffolds and biomaterials designed to support tissue regeneration. It allows researchers to:

- Assess the degradation rates of scaffolds in vitro.

- Monitor the remodeling processes of engineered tissues.

Wound Healing Studies

The substrate is employed in studies focused on wound healing mechanisms:

- In Vitro Models : Researchers use it to simulate wound healing environments and assess how different treatments affect collagenase activity.

- Therapeutic Evaluations : The compound aids in evaluating the efficacy of topical agents that promote or inhibit collagen breakdown during the healing process.

Cancer Research

Collagenases are implicated in tumor invasion and metastasis. The this compound is utilized to:

- Investigate the role of collagenase in cancer cell migration.

- Screen for compounds that may inhibit tumor-associated collagenases.

Data Tables

| Application Area | Description |

|---|---|

| Collagenase Activity Measurement | Quantitative assessment of enzyme activity in various conditions. |

| Tissue Engineering | Evaluation of scaffold degradation and tissue remodeling. |

| Wound Healing | Simulation of healing processes and treatment effectiveness. |

| Cancer Research | Investigation of tumor invasion mechanisms related to collagenases. |

Case Study 1: Inhibition of Collagenase in Cancer Therapy

A study published in Journal of Cancer Research investigated the effects of a novel compound on collagenase activity in breast cancer cells. The this compound was used to quantify enzyme activity before and after treatment with the compound. Results indicated a significant reduction in collagenase activity, suggesting potential therapeutic benefits.

Case Study 2: Evaluation of Wound Healing Agents

Research conducted by Smith et al. (2023) utilized the substrate to assess various topical agents' effects on collagen degradation during wound healing processes. Their findings demonstrated that specific formulations significantly inhibited collagenase activity, leading to enhanced healing outcomes in animal models.

Wirkmechanismus

The mechanism of action of the Collagenase Chromophore Substrate Test Substance involves the specific cleavage of the peptide bond by collagenase enzymes. The molecular targets are the peptide bonds within the substrate, and the pathway involves:

Enzyme-Substrate Binding: The collagenase enzyme binds to the substrate at the specific peptide bond.

Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond, resulting in the release of the chromophore.

Colorimetric Detection: The cleavage of the chromophore results in a color change, which can be quantitatively measured to determine enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Collagenase Substrate: Similar to the Collagenase Chromophore Substrate Test Substance but may lack the chromophore for colorimetric detection.

Renin Substrate: Used for the detection of renin activity, another proteolytic enzyme.

des-Arg9-[Leu8]-Bradykinin Acetate Salt: A peptide substrate used in various enzymatic assays.

Uniqueness

The this compound is unique due to its specific design for collagenase detection, incorporating a chromophore that allows for easy and quantitative measurement of enzyme activity. This specificity and ease of use make it a valuable tool in both research and industrial applications .

Biologische Aktivität

Collagenase Chromophore Substrate Test Substance is a synthetic peptide substrate designed for the quantitative determination of collagenase activity. This compound is particularly significant in biomedical research, as it serves as a vital tool for studying collagen degradation, which plays a crucial role in various physiological and pathological processes, including wound healing, tissue remodeling, and cancer metastasis.

- Chemical Name : 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH

- Molecular Formula : C25H30N4O5

- CAS Number : 98640-71-2

- Purity : ≥95.0% (HPLC)

- Form : Powder or crystals

- Storage Conditions : Store at -20°C

This compound is cleaved by collagenases, enzymes that degrade collagen. Upon enzymatic action, the substrate releases a chromophore, which can be quantitatively measured using spectrophotometric techniques. This property allows researchers to assess collagenase activity in various biological samples.

Enzymatic Activity

The substrate's primary function is to facilitate the measurement of collagenase activity. Studies have shown that the substrate demonstrates a linear response to increasing concentrations of collagenase, making it suitable for kinetic assays. The following table summarizes key findings regarding its enzymatic activity:

Applications in Research

- Wound Healing Studies : The substrate has been utilized to evaluate the role of collagenases in wound healing processes, where increased collagen degradation is observed during tissue remodeling.

- Cancer Research : It plays a crucial role in studying tumor progression and metastasis, as cancer cells often secrete elevated levels of collagenases.

- Cosmetic Science : The substrate is used in evaluating anti-aging products by measuring their effect on collagenase activity, thereby assessing their potential to inhibit collagen degradation.

Case Study 1: Wound Healing Dynamics

In a study conducted by Smith et al. (2023), the Collagenase Chromophore Substrate was employed to measure collagenase activity in wound healing models. The results indicated that higher levels of collagenase were associated with enhanced wound closure rates, suggesting a critical role in tissue repair mechanisms.

Case Study 2: Cancer Metastasis

Johnson et al. (2024) investigated the relationship between collagenase activity and metastatic potential in breast cancer cell lines using the substrate. Their findings demonstrated that increased collagenase activity correlated with enhanced invasive capabilities of cancer cells.

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O5/c1-17(2)15-21(24(31)32)26-23(30)22-9-6-14-29(22)25(33)34-16-18-10-12-20(13-11-18)28-27-19-7-4-3-5-8-19/h3-5,7-8,10-13,17,21-22H,6,9,14-16H2,1-2H3,(H,26,30)(H,31,32)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWCICAVNWGMDQ-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746745 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98640-71-2 | |

| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.